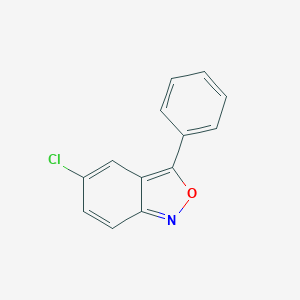

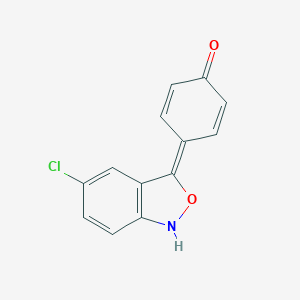

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

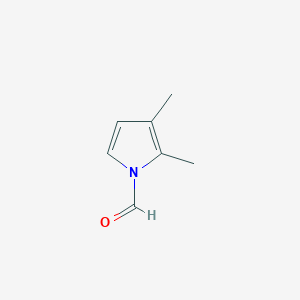

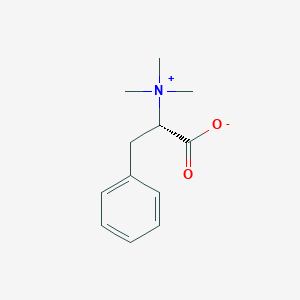

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a compound that has been studied in various scientific contexts. Its molecular structure and synthesis methods are of particular interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole involves multi-step chemical reactions. For instance, compounds like 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole and 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide were synthesized using X-ray crystallography, showcasing complex molecular structures (Al-Hourani et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. For example, the structure of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was determined using X-ray diffraction and compared with structures optimized by density functional theory (DFT) calculations (Wu et al., 2022).

Chemical Reactions and Properties

The reactivity of compounds like 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole can be complex. For instance, 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline, a related compound, was synthesized through reactions involving benzonitrile oxide and methyl vinyl ketone, followed by a series of dehydration–aromatization under acidic conditions (Nunno et al., 2005).

Physical Properties Analysis

The physical properties of such compounds are typically characterized through various spectroscopic methods and crystallography. The analysis of molecular electrostatic potential (MEP), frontier molecular orbital (FMO), and vibrational spectroscopy provides insights into the physical properties of these molecules.

Chemical Properties Analysis

Chemical properties of these compounds are often investigated through molecular docking studies to understand interactions with biological molecules and potential pharmacological activities. For instance, molecular docking of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suggested favorable interactions with SHP2 protein, indicating potential biological activity (Wu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Tautomerism in Heteroaromatic Compounds

- Study 1: Boulton & Katritzky (1961) explored the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. They examined their infra-red and ultra-violet spectra in different solutions and phases, contributing to the understanding of the basicity and acidic strength of such compounds compared to carboxylic acids (Boulton & Katritzky, 1961).

Antimicrobial Activity of Isoxazole Derivatives

- Study 2: Dhaduk & Joshi (2022) synthesized a series of isoxazole derivatives with antimicrobial properties. They investigated their structure using various spectroscopic techniques and evaluated their in-vitro antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Crystal Structure Analysis

- Study 3: Al-Hourani et al. (2015) conducted a study on the crystal structure of tetrazole derivatives, providing insights into the molecular structure and potential interactions with biological targets, which can be relevant for the design of new molecules with specific properties (Al-Hourani et al., 2015).

Fluorescence Chemosensor for pH Sensing

- Study 4: Li et al. (2018) developed a benzothiazole-based chemosensor for detecting pH fluctuations. This sensor showed potential for detecting pH changes in biological and environmental samples, demonstrating the application of such compounds in sensitive and precise detection technologies (Li et al., 2018).

Antitumor Activity

- Study 6: Shi et al. (1996) synthesized a series of benzothiazole derivatives showing potent inhibitory activity against breast cancer cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Shi et al., 1996).

Photolytic Behavior Analysis

- Study 7: Giovannini & De Sousa (1979) explored the photolytic behavior of 3-phenyl-2,1-benzisoxazole derivatives, providing valuable insights into their reactivity and potential applications in photochemical processes (Giovannini & De Sousa, 1979).

Synthesis and Transformation Studies

- Study 10: Lebed' et al. (2017) investigated the synthesis of 5-(chlorosulfonyl) isoxazoles, providing insights into the chemical behavior of these compounds and their potential use in creating bioactive substances (Lebed' et al., 2017).

Environmentally Friendly Synthesis

- Study 11: Dou et al. (2013) developed a method for synthesizing isoxazole derivatives in an environmentally friendly aqueous medium, demonstrating the sustainable approach to chemical synthesis (Dou et al., 2013).

Eigenschaften

IUPAC Name |

4-(5-chloro-2,1-benzoxazol-3-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJLIVYSOHTHDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)